Mosloflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Antioxidant Properties

Several studies have investigated the antioxidant properties of Mosloflavon. These studies suggest that Mosloflavon exhibits free radical scavenging activity and inhibits lipid peroxidation, processes involved in oxidative stress and cellular damage.

- A 2013 study published in the journal "Molecules" found that Mosloflavon exhibited significant free radical scavenging activity and protected against oxidative stress in mouse liver cells [].

- Another study published in 2017 in the journal "Food Science and Biotechnology" reported that Mosloflavon inhibited lipid peroxidation in rat brain tissue [].

These findings suggest that Mosloflavon may have potential applications in preventing or mitigating conditions associated with oxidative stress, such as neurodegenerative diseases and age-related ailments.

Anti-Inflammatory Properties

Scientific research has explored the potential anti-inflammatory properties of Mosloflavon. Studies suggest that Mosloflavon may suppress the production of inflammatory mediators and reduce inflammation.

- A 2011 study published in the journal "Biological and Pharmaceutical Bulletin" found that Mosloflavon inhibited the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages [].

- Another study published in 2016 in the journal "Inflammation Research" reported that Mosloflavon treatment reduced inflammation in a mouse model of colitis [].

These findings suggest that Mosloflavon may have therapeutic potential in managing inflammatory conditions, such as inflammatory bowel disease and arthritis.

Other Potential Applications

Emerging scientific research suggests that Mosloflavon may have additional potential applications beyond its antioxidant and anti-inflammatory properties. These include:

- Antibacterial activity: A 2012 study published in the journal "Fitoterapia" reported that Mosloflavon exhibited antibacterial activity against various foodborne pathogens [].

- Anticancer properties: A 2018 study published in the journal "Oncology Letters" found that Mosloflavon induced cell death in human leukemia cells [].

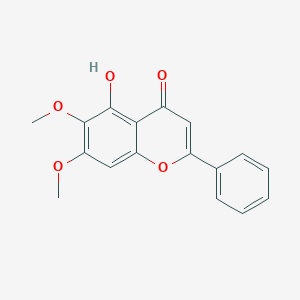

Mosloflavone is a polyoxygenated flavone characterized by its chemical formula and a unique structure that includes multiple hydroxyl groups. This compound is derived from natural sources, particularly from the plant Fissistigma petelotii, which is known for its medicinal properties. Mosloflavone exhibits a complex arrangement of hydroxyl and methoxy groups, contributing to its biological activity and potential therapeutic applications .

- Oxidation: Mosloflavone can undergo oxidative transformations, which may alter its functional groups and enhance its biological activity.

- Reduction: This compound can also participate in reduction reactions, potentially affecting its stability and reactivity.

- Substitution Reactions: Given its multiple hydroxyl groups, mosloflavone can engage in substitution reactions that modify its structure for further synthetic applications .

Mosloflavone has been studied for its significant biological activities, including:

- Anti-inflammatory Effects: Research indicates that mosloflavone exhibits potent anti-inflammatory properties by inhibiting pathways such as NF-kB and JAK/STAT, making it a candidate for treating inflammatory diseases .

- Antioxidant Activity: It has demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

- Potential Anti-cancer Properties: Preliminary studies suggest that mosloflavone may have anticancer effects, although more research is needed to fully understand its mechanisms and efficacy against different cancer types .

The synthesis of mosloflavone can be achieved through several methods, with one notable approach being the convergent synthesis from crysin. This method involves:

- Reagents: The use of sodium methoxide and copper(I) bromide in dimethylformamide as a solvent.

- Reaction Conditions: The reaction is typically conducted at room temperature followed by heating at 120 °C to facilitate the formation of the desired flavonoid structure .

This synthetic pathway allows for efficient production while highlighting the versatility of flavonoid chemistry.

Studies investigating the interactions of mosloflavone with other compounds have revealed insights into its mechanism of action:

- Combination Therapies: Research on mosloflavone hybrids, such as those combined with resveratrol, indicates enhanced anti-inflammatory effects compared to individual compounds .

- Synergistic Effects: Interaction studies suggest that when combined with other flavonoids or antioxidants, mosloflavone may exhibit synergistic effects that amplify its biological activity.

Mosloflavone shares structural similarities with several other flavonoids, which can be compared based on their chemical structure and biological activities.

| Compound | Chemical Formula | Key Features | Unique Properties |

|---|---|---|---|

| Negletein | Similar structure; derived from crysin | Stronger antioxidant activity than mosloflavone | |

| Baicalein | Contains fewer hydroxyl groups | Notable anti-cancer properties | |

| Chrysin | Parent compound for many flavonoids | Known for its anxiolytic effects |

Mosloflavone's unique arrangement of hydroxyl groups distinguishes it from these compounds, contributing to its specific biological activities and potential therapeutic applications. Its synthesis from crysin also highlights its connection to other flavonoids while showcasing its unique properties within this class of compounds.

Convergent Synthesis from Chrysin Derivatives

The most extensively studied synthetic approach to mosloflavone employs chrysin as the starting material in a convergent synthesis strategy [4] [5]. This methodology represents a practical and efficient route that capitalizes on the structural similarities between chrysin and the target compound.

The initial step involves the methylation of chrysin using potassium carbonate and dimethyl sulfate in acetone under reflux conditions [4]. This reaction proceeds through nucleophilic attack of the phenoxide anions on the methylating agent, resulting in the formation of 5,7-dimethoxyflavone in excellent yield of 92% [4]. The reaction requires approximately 8 hours of reflux in acetone solvent, with the basic conditions provided by potassium carbonate facilitating deprotonation of the hydroxyl groups [4].

The regioselectivity of this methylation reaction is governed by the electronic properties of the flavone scaffold, where the 5 and 7 positions exhibit enhanced nucleophilicity due to the electron-donating character of the oxygen atoms [4]. The convergent nature of this approach allows for efficient access to multiple methylated derivatives through controlled reaction conditions and stoichiometry [5].

Table 1: Convergent Synthesis Parameters from Chrysin

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Chrysin | [4] |

| Methylating Agent | Dimethyl sulfate | [4] |

| Base | Potassium carbonate | [4] |

| Solvent | Acetone | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 8 hours | [4] |

| Yield | 92% | [4] |

| Product | 5,7-Dimethoxyflavone | [4] |

Bromination-Methanolysis Protocols for Functionalization

The bromination-methanolysis sequence represents a critical transformation in mosloflavone synthesis, involving regioselective bromination followed by nucleophilic substitution with methoxide [4] [6]. This two-step protocol enables the introduction of methoxy groups at specific positions on the flavone scaffold.

The bromination step employs N-bromosuccinimide as the brominating agent in dimethylformamide at 0°C, achieving regioselective bromination at the C-8 position of 5,7-dimethoxyflavone [4]. This reaction proceeds through electrophilic aromatic substitution, with the electron-rich nature of the dimethoxyflavone facilitating bromination in greater than 80% yield within one hour [4]. The low temperature is crucial for maintaining regioselectivity and preventing over-bromination or side reactions [4].

The subsequent methanolysis reaction represents the key step in the synthetic sequence [4] [6]. A mixture of sodium methoxide in methanol and copper bromide in dimethylformamide is prepared at room temperature, producing a characteristic bright blue color indicative of the copper-methoxide complex formation [6]. This solution is then added to the brominated intermediate in dimethylformamide at 120°C, where the methanolysis occurs within minutes to afford mosloflavone in 85% yield [4] [6].

The mechanism of the methanolysis reaction involves nucleophilic aromatic substitution, where the methoxide anion displaces the bromide leaving group [6]. The copper bromide serves as a Lewis acid catalyst, activating the aromatic bromide toward nucleophilic attack and facilitating the substitution process [6]. The elevated temperature of 120°C is necessary to overcome the activation energy for the nucleophilic substitution on the electron-rich aromatic system [6].

Table 2: Bromination-Methanolysis Protocol Parameters

| Step | Reagent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide | 0 | 1 hour | >80 | [4] |

| Methanolysis | NaOMe/CuBr in DMF | 120 | Few minutes | 85 | [4] [6] |

Demethylation Strategies for Structural Diversification

Demethylation reactions of mosloflavone and related methoxyflavones provide access to structurally diverse hydroxylated derivatives through selective removal of methoxy groups [4] [9]. These transformations are essential for accessing compounds with different substitution patterns and exploring structure-activity relationships.

Aluminum chloride-mediated demethylation represents one of the most commonly employed methods for selective methoxy group removal [4]. Treatment of methoxylated flavone precursors with anhydrous aluminum chloride in acetonitrile under reflux conditions results in selective demethylation at the 5-position within 30-40 minutes, yielding mosloflavone in 95% yield [4]. The mechanism involves coordination of aluminum chloride to the methoxy oxygen, followed by nucleophilic attack by chloride anion and subsequent hydrolysis [4].

Boron tribromide represents another effective demethylating agent, particularly useful for sequential demethylation reactions [4] [9]. Treatment of mosloflavone with one molar equivalent of boron tribromide in dichloromethane at -15°C for 15 minutes results in selective demethylation to afford isowogonin in 97% yield [4]. Extended reaction under similar conditions at room temperature for 12 hours leads to further demethylation, producing norwogonin in 95% yield [4].

Hydrogen bromide in acetic acid provides an alternative demethylation protocol, particularly effective for polymethoxyflavones [9]. This method requires elevated temperatures (120°C) and extended reaction times (50 hours) but achieves sequential demethylation of multiple methoxy groups [9]. The mechanism involves protonation of the methoxy oxygen followed by nucleophilic attack by bromide anion, resulting in methyl bromide elimination and phenol formation [9].

Table 3: Demethylation Strategies and Conditions

| Reagent | Solvent | Temperature (°C) | Time | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| AlCl3 | Acetonitrile | Reflux | 30-40 min | C-5 position | 95 | [4] |

| BBr3 | Dichloromethane | -15 | 15 min | Sequential | 97 | [4] |

| HBr/AcOH | Acetic acid | 120 | 50 hours | Multiple sites | 45 | [9] |

Biosynthetic Routes in Plant Systems

The biosynthesis of mosloflavone in plant systems follows the well-established phenylpropanoid pathway, which serves as the foundation for flavonoid metabolism [10] [12]. This pathway begins with phenylalanine as the primary substrate and proceeds through a series of enzymatic transformations to generate the flavonoid backbone [10] [12].

The initial steps of the phenylpropanoid pathway involve the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia lyase, cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase [10] [12]. Phenylalanine ammonia lyase catalyzes the deamination of phenylalanine to trans-cinnamic acid, representing the first committed step in phenylpropanoid metabolism [10]. Cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, subsequently hydroxylates cinnamic acid to produce p-coumaric acid [10]. Finally, 4-coumarate-CoA ligase activates p-coumaric acid to form p-coumaroyl-CoA, the central branch point for flavonoid biosynthesis [10].

Chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first flavonoid intermediate [10] [12]. This reaction represents the entry point into flavonoid-specific metabolism and is followed by chalcone isomerase-catalyzed cyclization to produce naringenin [10] [12]. Naringenin serves as the central precursor for various flavonoid subclasses, including flavones, flavonols, and isoflavones [10] [12].

The formation of mosloflavone from naringenin requires additional enzymatic modifications, including hydroxylation and methylation reactions [15] [16]. Flavone synthase catalyzes the conversion of naringenin to apigenin through the introduction of a double bond between C-2 and C-3 of the flavanone ring [10] [13]. Subsequently, cytochrome P450-dependent hydroxylases introduce hydroxyl groups at specific positions on the flavone scaffold [10] [13].

The methylation pattern characteristic of mosloflavone is established through the action of flavonoid O-methyltransferases [11] [15] [16]. These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on the flavonoid scaffold [11] [15]. Flavonoid 7-O-methyltransferases have been characterized from various plant species and demonstrate the ability to methylate the 7-position of flavones and flavonols [15] [16]. Similarly, 6-O-methyltransferases contribute to the formation of the dimethoxy substitution pattern observed in mosloflavone [15].

The biosynthetic pathway to mosloflavone involves complex regulation at both transcriptional and post-transcriptional levels [12]. The MYB-bHLH-WD40 transcriptional complex controls the expression of flavonoid biosynthetic genes, coordinating the production of flavonoids in response to developmental and environmental cues [12]. Additionally, the spatial organization of biosynthetic enzymes into metabolic complexes or metabolons facilitates efficient channeling of intermediates and prevents metabolic interference [12].

Table 4: Key Enzymes in Mosloflavone Biosynthesis

| Enzyme | Function | Substrate | Product | Reference |

|---|---|---|---|---|

| Phenylalanine ammonia lyase | Deamination | Phenylalanine | trans-Cinnamic acid | [10] |

| Cinnamate 4-hydroxylase | Hydroxylation | Cinnamic acid | p-Coumaric acid | [10] |

| 4-Coumarate-CoA ligase | Activation | p-Coumaric acid | p-Coumaroyl-CoA | [10] |

| Chalcone synthase | Condensation | p-Coumaroyl-CoA + Malonyl-CoA | Naringenin chalcone | [10] |

| Flavone synthase | Oxidation | Naringenin | Apigenin | [10] [13] |

| Flavonoid O-methyltransferase | Methylation | Hydroxyflavones | Methoxyflavones | [15] [16] |